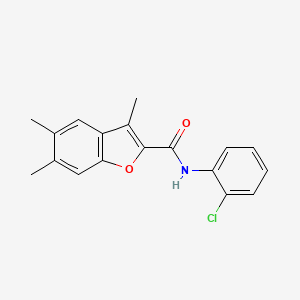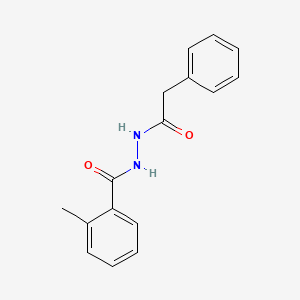
1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as theophylline, is a xanthine derivative and a well-known bronchodilator used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a methylxanthine compound that acts as a non-selective phosphodiesterase inhibitor, adenosine receptor antagonist, and smooth muscle relaxant. Theophylline has been used for over 80 years and has been studied extensively due to its unique pharmacological effects.
Mechanism of Action
Theophylline acts as a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and bronchodilation. It also acts as an adenosine receptor antagonist, which further enhances its bronchodilatory effects.
Biochemical and Physiological Effects:
Theophylline has several biochemical and physiological effects, including increased heart rate, increased diuresis, and increased gastric acid secretion. It can also cause central nervous system stimulation, leading to insomnia, anxiety, and tremors. Theophylline has been shown to have anti-inflammatory effects by inhibiting the release of inflammatory cytokines and reducing the activity of inflammatory cells.
Advantages and Limitations for Lab Experiments
Theophylline has several advantages for lab experiments, including its ability to induce bronchodilation in animal models of asthma and 1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione. It is also relatively inexpensive and widely available. However, theophylline has several limitations, including its narrow therapeutic index, which can lead to toxicity at higher doses. It is also metabolized by cytochrome P450 enzymes, which can lead to drug interactions with other medications.
Future Directions
Future research on theophylline could focus on its potential as a treatment for other respiratory diseases, such as cystic fibrosis and pulmonary fibrosis. It could also be studied for its potential as an anti-inflammatory agent in other disease states, such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing new formulations of theophylline that improve its bioavailability and reduce its potential for toxicity.
Synthesis Methods
Theophylline can be synthesized by several methods, including the condensation of urea with methyl acetoacetate, followed by the reaction with ethyl formate and ammonia. Another method involves the reaction of 1,3-dimethyluric acid with methylsulfonyl chloride in the presence of a base. Theophylline can also be synthesized from caffeine by demethylation using sodium hydroxide.
Scientific Research Applications
Theophylline has been extensively studied for its therapeutic potential in the treatment of various respiratory diseases, including asthma, 1,3,7-trimethyl-8-(methylsulfonyl)-3,7-dihydro-1H-purine-2,6-dione, and bronchitis. It has been shown to improve lung function, reduce inflammation, and enhance mucociliary clearance. Theophylline has also been studied for its potential as a treatment for apnea of prematurity, a condition that affects premature infants.
properties
IUPAC Name |
1,3,7-trimethyl-8-methylsulfonylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4S/c1-11-5-6(10-8(11)18(4,16)17)12(2)9(15)13(3)7(5)14/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITVSIIZRQQKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)


![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)

![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)


![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)

![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)